molecular formula C15H9Cl2NO3 B11180437 6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B11180437
M. Wt: 322.1 g/mol
InChI Key: XYCDPMMFNMEJFV-UHFFFAOYSA-N
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Description

6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-methylphenylamine with phosgene can yield the desired benzoxazine compound through a series of intermediate steps involving nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted benzoxazine derivatives.

Scientific Research Applications

6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(2-chlorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
  • 6-chloro-3-(4-chlorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
  • 6-chloro-3-(3-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Uniqueness

6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione stands out due to the presence of both chlorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

6-chloro-3-(3-chloro-2-methylphenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C15H9Cl2NO3/c1-8-11(17)3-2-4-12(8)18-14(19)10-7-9(16)5-6-13(10)21-15(18)20/h2-7H,1H3

InChI Key

XYCDPMMFNMEJFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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